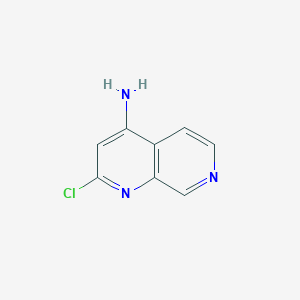

2-Chloro-1,7-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1,7-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused-ring system, which consists of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,7-naphthyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridin-4-ol with 1,2-difluoro-4-nitrobenzene under basic conditions . Another approach involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of microwave irradiation or other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Tin chloride in the presence of a suitable solvent.

Substitution: Sodium azide or other nucleophiles in the presence of a base.

Major Products:

Oxidation: Naphthyridine oxides.

Reduction: Amine derivatives.

Substitution: Various substituted naphthyridines.

Scientific Research Applications

2-Chloro-1,7-naphthyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Chloro-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1,5-Naphthyridine: Another isomer with different substitution patterns and reactivity.

1,6-Naphthyridine: Known for its anticancer properties and different synthetic routes.

1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science.

Uniqueness: 2-Chloro-1,7-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and amine group make it a versatile intermediate for further functionalization and application in various fields .

Biological Activity

2-Chloro-1,7-naphthyridin-4-amine is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its unique substitution pattern, which contributes to its diverse biological activities, including potential applications in medicinal chemistry and drug development.

| Property | Value |

|---|---|

| CAS No. | 2167760-55-4 |

| Molecular Formula | C8H6ClN3 |

| Molecular Weight | 179.6 g/mol |

| Purity | ≥95% |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multicomponent reactions. Common methods include the reaction of substituted aromatic aldehydes with 2-aminopyridine and malononitrile or cyanoacetates under specific conditions. The compound can undergo various chemical reactions:

- Oxidation : Can yield naphthyridine N-oxide derivatives using reagents like hydrogen peroxide.

- Reduction : Commonly performed with sodium borohydride to form amine derivatives.

- Substitution : Nucleophilic substitutions can create various substituted naphthyridine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby disrupting their growth and survival. This mechanism positions it as a candidate for developing new antibiotics against resistant bacterial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

- Antimicrobial Efficacy : In a study evaluating several naphthyridine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial activity.

- Cancer Cell Line Testing : A separate study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with IC50 values around 10 µM, suggesting potential for further development into anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in critical cellular processes. For example:

- Inhibition of DNA Gyrase : The compound binds to the active site of DNA gyrase, preventing the enzyme from performing its function in DNA replication and transcription.

- Induction of Apoptosis : It may activate apoptotic pathways by modulating key proteins involved in cell survival and death.

Comparative Analysis with Related Compounds

To understand its uniqueness, it is essential to compare this compound with similar compounds:

| Compound | Activity Type | Notable Features |

|---|---|---|

| 1,8-Naphthyridine | Antibacterial | Used in synthesizing drugs like gemifloxacin |

| 1,5-Naphthyridine | Anticancer | Exhibits anti-HIV properties |

| 1,6-Naphthyridine | Hormonal Regulation | Functionalized derivatives used as sex hormone regulators |

This compound's specific substitution pattern allows for unique reactivity and biological activity that may not be present in other naphthyridine compounds.

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

2-chloro-1,7-naphthyridin-4-amine |

InChI |

InChI=1S/C8H6ClN3/c9-8-3-6(10)5-1-2-11-4-7(5)12-8/h1-4H,(H2,10,12) |

InChI Key |

YHGUZLCDKPHYBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=N2)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.